4-Nitrophenyl 4-formylbenzenesulfonate
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Overview
Description
4-Nitrophenyl 4-formylbenzenesulfonate is an organic compound that features both nitro and formyl functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 4-formylbenzenesulfonate typically involves the reaction of 4-nitrophenol with 4-formylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 4-formylbenzenesulfonate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-Aminophenyl 4-formylbenzenesulfonate.
Oxidation: 4-Nitrophenyl 4-carboxybenzenesulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl 4-formylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate for enzyme assays.
Medicine: Investigated for its potential use in drug development and as a model compound for studying drug interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 4-formylbenzenesulfonate involves its interaction with various molecular targets. For instance, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. In oxidation reactions, the formyl group is oxidized to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A phenolic compound with a nitro group, used in similar reduction reactions.
4-Formylbenzenesulfonic acid: A compound with a formyl group and a sulfonic acid group, used in oxidation reactions.
4-Nitrophenyl phosphate: A compound used in enzyme assays and biochemical studies.
Uniqueness
4-Nitrophenyl 4-formylbenzenesulfonate is unique due to the presence of both nitro and formyl groups, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a versatile reagent in organic synthesis and a valuable compound in scientific research.
Properties
CAS No. |
106939-98-4 |
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Molecular Formula |
C13H9NO6S |
Molecular Weight |
307.28 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-formylbenzenesulfonate |
InChI |
InChI=1S/C13H9NO6S/c15-9-10-1-7-13(8-2-10)21(18,19)20-12-5-3-11(4-6-12)14(16)17/h1-9H |
InChI Key |
DPACNGHRYUCFHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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